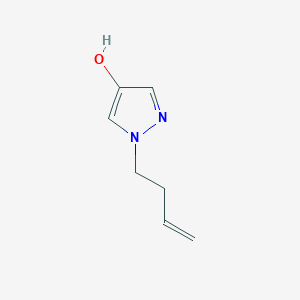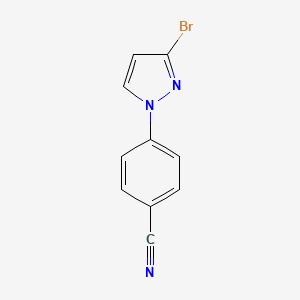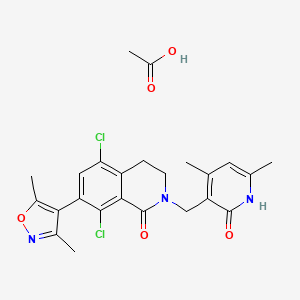![molecular formula C12H17NO2 B1485499 trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158287-07-9](/img/structure/B1485499.png)
trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol, also known as trans-2-MMCB, is a synthetic molecule that has been studied extensively for its potential applications in scientific research. This molecule is an aromatic amine, which is a type of organic compound that contains both an amino group and an aromatic ring. It is a cyclic compound, meaning that the molecule has a ring structure, and it has a molecular weight of 211.3 g/mol. Trans-2-MMCB has a variety of properties that make it useful for scientific research, including its solubility in organic solvents, its stability, and its low toxicity.
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis of Cyclobutane Derivatives
Cyclobutane-containing compounds are synthesized through various stereocontrolled methods to explore their potential applications in medicinal chemistry and material science. For instance, stereodivergent syntheses have been developed for the first bis(cyclobutane) β-dipeptides, showcasing the method's efficiency and versatility in creating enantiomeric and diastereomeric compounds (Izquierdo et al., 2002). Additionally, the synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring further demonstrates the cyclobutane's conformational restriction and its significance in the design of novel compounds with potential biological activity (Pérez-Fernández et al., 2008).
Conformational Studies and Physical Chemical Properties
Research on cyclobutyl-containing rigid analogues of threonine highlights the importance of cyclobutane rings in fixing the spatial orientation of functional groups. These studies reveal significant differences in pKa values and demonstrate the planarity of cyclobutane rings in synthesized amino acids (Feskov et al., 2017). Similarly, the synthesis and study of 12-helix folding in cyclobutane β-amino acid oligomers provide insights into the structural preferences of these oligomers, potentially impacting the development of peptidomimetics and other biologically relevant molecules (Fernandes et al., 2010).
Chemical Reactions and Mechanistic Insights
Investigations into the stereochemical reactions and mechanisms involving cyclobutane derivatives yield valuable information on their reactivity patterns. For example, the study of [2+2] photoaddition reactions and the observed stereoselectivity provide mechanistic insights that could be applied in synthetic pathways for the construction of complex molecules with defined stereochemistry (Vassilikogiannakis et al., 2000).
Propiedades
IUPAC Name |
(1R,2R)-2-(4-methoxy-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(15-2)3-4-10(8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYJYIAGNHZFZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)




![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)